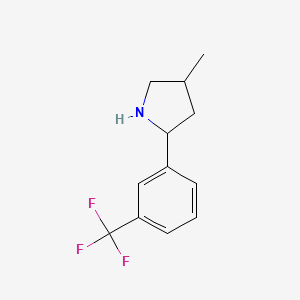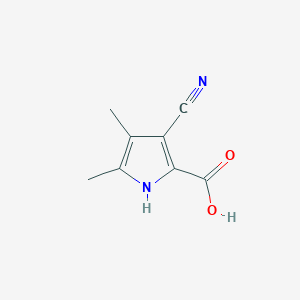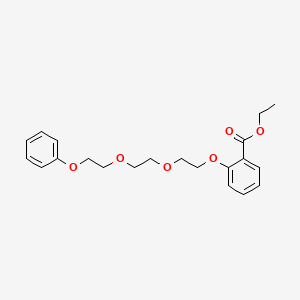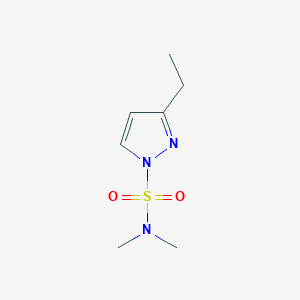
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-ethyl-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. One common method is the use of a three-component one-pot protocol, which involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts. Multicomponent reactions (MCR) and one-pot processes are also commonly used to enhance atomic efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions of the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as hydrogen gas and metal catalysts like ruthenium are used.
Substitution: Reagents like arylhydrazines and 1,3-diketones are commonly employed.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-ol
- 1-Aryl-3,4,5-substituted pyrazoles
- 3,5-Diaryl-1H-pyrazoles
Uniqueness
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
917899-19-5 |
|---|---|
Molekularformel |
C7H13N3O2S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
3-ethyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
CSDWSKXRAXPRAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C=C1)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


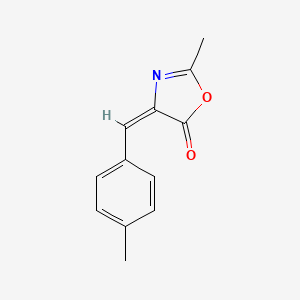
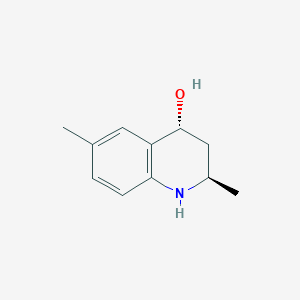
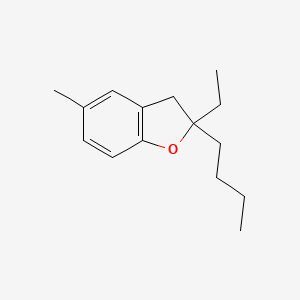
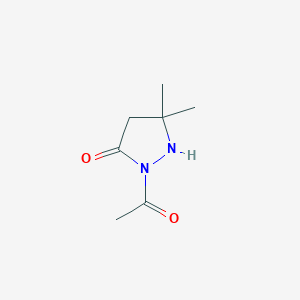
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
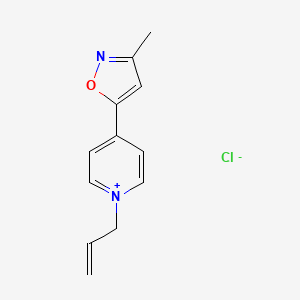
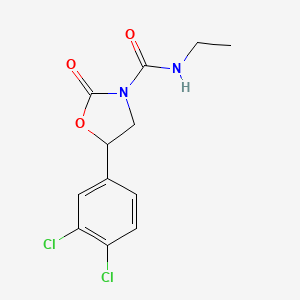
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
